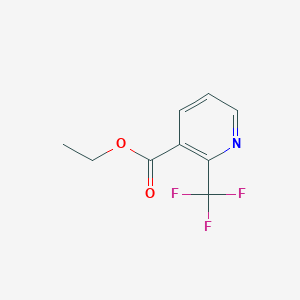

Ethyl 2-(Trifluoromethyl)nicotinate

Beschreibung

Contextualization within Fluorinated Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen (N-heterocycles), are fundamental scaffolds in chemistry and biology. chim.it They are present in a vast array of natural products, including alkaloids and vitamins, and form the core of many synthetic drugs. tandfonline.com It is estimated that approximately 85% of all bioactive compounds contain a heterocyclic moiety. tandfonline.comnih.gov The nitrogen atom in these rings can participate in hydrogen bonding and control the acid/base properties of the molecule, which is crucial for interactions with biological targets. chim.it

The field of medicinal chemistry was revolutionized in the mid-20th century by the introduction of fluorine into molecular structures. tandfonline.com The incorporation of fluorine or fluorine-containing groups like trifluoromethyl (-CF3) can dramatically alter a molecule's properties. mdpi.com The high electronegativity of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, while the strength of the carbon-fluorine (C-F) bond often enhances metabolic stability, increasing a drug's half-life. tandfonline.commdpi.com Furthermore, fluorination can influence lipophilicity, membrane permeability, and binding affinity to target proteins. nih.govrsc.org

Ethyl 2-(trifluoromethyl)nicotinate sits (B43327) at the intersection of these two important chemical classes. As a fluorinated N-heterocycle, it combines the structural benefits of the pyridine (B92270) ring with the property-enhancing effects of the trifluoromethyl group. chim.ittandfonline.com This makes it and other related fluorinated heterocycles highly valuable platforms in the design and synthesis of new functional molecules for the pharmaceutical and agrochemical industries. chim.itguidechem.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

In organic synthesis, this compound serves as a key intermediate and building block. cymitquimica.comguidechem.com Its parent compound, 2-(trifluoromethyl)nicotinic acid, is a valuable precursor for creating a wide range of derivatives. guidechem.comnih.gov The ethyl ester group of the title compound can be readily transformed, for instance, through hydrolysis to the corresponding carboxylic acid or through amidation to form various amides, allowing for the construction of more complex molecular architectures. guidechem.commdpi.com Efficient synthetic routes to produce 2-(trifluoromethyl)nicotinic acid and its derivatives have been a subject of research, highlighting their importance in manufacturing. nih.gov

The true significance of this compound becomes evident in medicinal chemistry, where its structural motifs are exploited to design new therapeutic agents. The presence of the trifluoromethyl group is particularly strategic; it can enhance metabolic stability and improve interactions with biological targets. cymitquimica.comrsc.org Research has shown that the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, closely related to this compound, is a promising core for developing novel allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. mdpi.com In studies on this scaffold, various ester and amide derivatives were synthesized and evaluated, with several compounds showing the ability to inhibit viral replication in cell-based assays. mdpi.com Furthermore, derivatives of 2-(trifluoromethyl)nicotinic acid are crucial intermediates in the synthesis of COMT (catechol-O-methyltransferase) inhibitors, which are investigated for potential therapeutic applications. nih.govresearchgate.net

Overview of Research Trajectories

Current research involving this compound and its parent acid is primarily focused on its application as a scaffold for creating diverse libraries of new chemical entities. The main trajectory involves the synthesis of various derivatives by modifying the carboxylic acid or ester functional group to produce a range of amides and other esters. mdpi.comresearchgate.net

These newly synthesized compounds are then screened for a variety of biological activities. A significant area of investigation is in antiviral drug discovery, particularly for the development of dual inhibitors targeting HIV-1 reverse transcriptase. mdpi.com The goal is to identify compounds that can effectively block the virus's replication machinery. mdpi.com Beyond antiviral applications, derivatives are also explored for other therapeutic potentials, such as anticancer agents. researchgate.net The overarching aim of these research programs is to leverage the unique properties conferred by the fluorinated pyridine core to develop novel and potent therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDXNPHDXSFEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437041 | |

| Record name | Ethyl 2-(Trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208517-35-5 | |

| Record name | Ethyl 2-(Trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Ethyl 2 Trifluoromethyl Nicotinate

Direct Synthesis Routes

Direct synthesis routes to ethyl 2-(trifluoromethyl)nicotinate and related nicotinic acid derivatives often involve the construction of the pyridine (B92270) ring from simpler fluorinated precursors. nih.gov

Condensation Reactions

Condensation reactions are a common strategy for the synthesis of pyridine rings.

While specific examples detailing the use of halogenmethyl-substituted enones and enaminonitriles for the direct synthesis of this compound are not prevalent in the provided search results, the general principle of constructing pyridine rings from such precursors is a known synthetic strategy. This approach would typically involve the reaction of a halogenmethyl-substituted enone with an enaminonitrile, where the substituents are chosen to yield the desired 2-(trifluoromethyl)nicotinate structure upon cyclization and subsequent aromatization.

Copper-Promoted Conversion of Aromatic Amines

Copper-mediated reactions are valuable in organic synthesis. For instance, a copper-mediated trifluoroacetylation of arenediazonium salts with ethyl trifluoropyruvate has been reported to produce trifluoromethyl aryl ketones. researchgate.net While this specific reaction does not directly yield this compound, it demonstrates the utility of copper in promoting reactions involving trifluoromethyl groups. The synthesis of nicotinic acid-copper complexes has also been explored for their bioactivities. nih.gov

Methods Involving β-Trifluoroacetyl Vinylamine and 1,3-Diketones

The reaction of β-trifluoroacetyl vinylamine with 1,3-diketones represents a viable pathway for the construction of trifluoromethyl-substituted pyridine rings. umich.edu This method is based on the condensation of the enamine functionality of β-trifluoroacetyl vinylamine with the diketone, leading to the formation of the pyridine core. The specific choice of the 1,3-diketone would determine the substitution pattern on the resulting nicotinic acid derivative.

A general representation of this type of reaction is the Claisen condensation, which is used to prepare β-diketones. For example, 2-thenoyltrifluoroacetone is synthesized via the Claisen condensation of 2-acetylthiophene and ethyl trifluoroacetate. beilstein-journals.org

Processes for Preparing Nicotinic Acid Derivatives as Intermediates

The synthesis of this compound can proceed through the preparation of other nicotinic acid derivatives as intermediates.

Ammonium acetate can serve as a nitrogen source in the Hantzsch pyridine synthesis, a well-established method for preparing dihydropyridine derivatives, which can then be oxidized to pyridines. Copper acetate monohydrate can be prepared by crystallization from a solution of acetic acid and a copper-containing solution. google.com While not directly linked to the synthesis of this compound in the provided results, these reagents are fundamental in organic and coordination chemistry.

Indirect Synthetic Pathways via Precursors and Derivatization

Indirect synthetic routes provide alternative and often advantageous methods for the preparation of this compound. These pathways involve the transformation of precursor molecules through a series of chemical reactions.

From Ethyl 2-amino-6-(trifluoromethyl)nicotinate

A multi-step synthesis starting from ethyl 2-amino-6-(trifluoromethyl)nicotinate has been developed to produce a variety of heterocyclic compounds, which can be precursors to the title compound. researchgate.net

The initial step involves the acylation of ethyl 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization to form a pyrido[2,3-d]pyrimidine (B1209978) derivative. researchgate.net Subsequent chlorination, reaction with hydrazine, and finally hydrazone formation yield a range of functionalized molecules. researchgate.net This sequence of reactions provides a versatile platform for creating diverse chemical structures from the starting aminonicotinate. researchgate.net

From 2-Methyl-3-trifluoromethylaniline and Ethyl 2-Chloronicotinate

A feasible synthetic route involves the reaction of 2-methyl-3-trifluoromethylaniline with ethyl 2-chloronicotinate. dcu.ie This method is notable for the direct formation of the arylamino nicotinate (B505614) structure.

The coupling of 2-methyl-3-trifluoromethylaniline and ethyl 2-chloronicotinate can be carried out to produce ethyl 2-(2-methyl-3-trifluoromethylanilino)nicotinate. dcu.ie This intermediate can then be hydrolyzed to the corresponding nicotinic acid. dcu.ie

Derivatization of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives

The derivatization of 2-(arylamino)-6-(trifluoromethyl)nicotinic acids represents a key strategy for synthesizing a wide array of functionalized molecules. mdpi.comnih.govnih.gov

A notable example is the synthesis of derivatives of 2-(2-methyl-5-chloro)-6-trifluoromethyl-3-pyridinecarboxylic acid. mdpi.com The synthesis begins with the reaction of 3-amino-3-ethoxypropenenitrile with 2-methyl-5-chloroaniline, followed by a reaction with 1,1,1-trifluoro-4-isobutoxy-3-buten-2-one to yield a pyridinecarbonitrile precursor. mdpi.com This intermediate can then be hydrolyzed to the corresponding carboxamide or carboxylic acid. mdpi.com The resulting acid can be further derivatized to form various esters and amides. mdpi.com

Data Table of Synthesized Derivatives

| Compound Number | Derivative Type | Yield (%) | Melting Point (°C) |

| 16 | 2-Hydroxyphenyl ester | 86% | 179-180 |

| 17 | 3-Hydroxyphenyl ester | 87% | 188-190 |

| 22 | 3,4,5-Trimethoxyphenyl ester | 98% | 138-140 |

| 25 | N-hydroxy amide | 61% | 154-155 |

| 26 | Ethyl acetamido amide | 96% | 128-130 |

| 38 | N-(2-chlorobenzyl) amide | 93% | 169-170 |

| 39 | N-(2-methoxybenzyl) amide | 53% | 148-150 |

This data is based on the synthesis of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com

Trifluoromethylation Strategies

The construction of the C-CF3 bond on the pyridine ring is the key challenge in synthesizing this compound. Several modern synthetic methods have been developed to achieve this transformation efficiently.

A notable strategy for the trifluoromethylation of iodoarenes, which can be applied to heteroaromatic systems, involves the use of N-Methyl 2-aryl-2-trifluoromethylbenzimidazolines as trifluoromethylating reagents. researchgate.net This method proceeds in the presence of a copper(I) salt and a base, crucially without the need for a directing ligand. researchgate.net The reaction is tolerant of both electron-donating and electron-withdrawing groups on the iodoarene substrate, producing trifluoromethylated products in good to high yields. researchgate.net Mechanistic studies suggest that the rate-determining step of this catalytic cycle is the oxidative addition of the iodoarene to the Cu(I)-CF3 species. beilstein-journals.orgresearchgate.net

The reaction typically involves heating the aryl iodide with the benzimidazoline reagent, a copper(I) iodide (CuI) catalyst, and a base in a suitable solvent. researchgate.net

Table 1: Ligand-Free Trifluoromethylation of Iodoarenes

| Aryl Iodide Substrate | Trifluoromethylating Reagent | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| p-Iodonitrobenzene | 2-phenyl-2-trifluoromethyl-1-methylbenzimidazoline | CuI (20 mol%) | K2CO3 | DMF | 99% |

| p-Iodoanisole | 2-phenyl-2-trifluoromethyl-1-methylbenzimidazoline | CuI (20 mol%) | K2CO3 | DMF | 85% |

Data compiled from studies on trifluoromethylation using benzimidazoline derivatives. researchgate.net

Copper-catalyzed methods are among the most prevalent for forming C-CF3 bonds due to the relative low cost and high efficiency of copper catalysts. nih.gov These reactions can utilize a variety of trifluoromethyl sources, including nucleophilic, electrophilic, or radical reagents. nih.gov A common pathway involves the in-situ generation of a "CuCF3" species, which then participates in a cross-coupling reaction with an aryl halide or boronic acid. nih.govbeilstein-journals.org

For instance, the trifluoromethylation of aryl iodides can be achieved using methyl trifluoroacetate as the trifluoromethyl source. The mechanism is believed to proceed through the decarboxylation of the trifluoroacetate to form the CuCF3 intermediate, followed by oxidative addition with the aryl iodide and subsequent reductive elimination to yield the final product. nih.govbeilstein-journals.org Another widely used electrophilic trifluoromethylating agent is Togni's reagent, which has been successfully employed in the copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids under mild conditions. organic-chemistry.org This method shows broad substrate compatibility, including with heteroarylboronic acids. organic-chemistry.org

Table 2: Comparison of Copper-Catalyzed Trifluoromethylation Systems

| Substrate Type | CF3 Source | Catalyst System | Key Features |

|---|---|---|---|

| Aryl Iodides | Methyl Trifluoroacetate (MTFA) | CuI / Base | In-situ CuCF3 formation via decarboxylation. nih.govbeilstein-journals.org |

| Aryl Boronic Acids | Togni's Reagent | CuI / 1,10-phenanthroline | Mild reaction conditions, broad functional group tolerance. organic-chemistry.org |

| Terminal Alkynes | TMSCF3 | CuI / Base | Mediated reaction for synthesizing trifluoromethylated acetylenes. nih.gov |

Photoredox catalysis offers a powerful and sustainable approach to C-H functionalization. A specific method has been developed for the ortho-C-H trifluoromethylation of aniline (B41778) derivatives using visible light. nih.gov This strategy employs the inexpensive and stable Langlois reagent (CF3SO2Na) as the source of the trifluoromethyl radical. The reaction proceeds through a dual copper/photoredox catalytic mechanism. nih.gov While this method is specific to aniline derivatives, the principles of generating a CF3 radical via photoredox catalysis and subsequent addition to an aromatic ring are broadly relevant in modern organic synthesis. rsc.org The reaction is driven by the excitation of an electron donor-acceptor (EDA) complex formed between the aniline derivative and another reactant, which initiates a single electron transfer upon absorption of visible light. chalmers.senih.gov

Introducing a trifluoromethyl group in the final steps of a synthetic sequence ("late-stage") is highly desirable in drug discovery. nih.govnih.gov A robust, site-selective method to achieve this involves a two-step procedure: C-H thianthrenation followed by a photoredox-catalyzed cross-coupling. nih.gov In this approach, an arene is first selectively functionalized with a thianthrenium salt. This salt then undergoes a cross-coupling reaction with a copper-based trifluoromethyl reagent under photoredox conditions to install the CF3 group at the predetermined position. nih.gov This method displays excellent functional group tolerance and can be applied to complex, medicinally relevant molecules, offering a solution to the regioselectivity challenges often encountered in direct C-H trifluoromethylation. nih.gov

Purification and Isolation Techniques

Following the synthesis, the target compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts.

Flash Chromatography

Flash chromatography is a crucial purification technique in the synthesis of this compound, employed to isolate the target compound from crude reaction mixtures. This method utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent system tailored to achieve optimal separation. The principle of separation is based on the differential adsorption and desorption of the components in the mixture onto the stationary phase as the mobile phase passes through the column under pressure.

While specific experimental details for the flash chromatographic purification of this compound are not extensively detailed in publicly available literature, general principles of chromatography for similar fluorinated nicotinic acid derivatives can be applied. The selection of an appropriate eluent system is critical for successful purification. A common approach involves using a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product, and finally the more polar impurities that are strongly adsorbed to the silica gel.

For instance, in the purification of structurally related trifluoromethyl-substituted pyridines, solvent systems such as a mixture of petroleum ether and ethyl acetate have been effectively used. The precise ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC) to achieve a retention factor (Rf) that allows for efficient separation.

In a typical procedure, the crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto a pre-packed silica gel column. The chosen eluent is then passed through the column, and fractions are collected sequentially. These fractions are analyzed, often by TLC or other spectroscopic methods, to identify those containing the pure product. The fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure to yield the final product. The efficiency of the purification is assessed by the yield and the purity of the isolated compound, which can be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

A patent describing the synthesis of related compounds mentions purification by column chromatography to yield a pure product, indicating the general applicability of this method in achieving high purity for this class of compounds.

Table 1: Illustrative Parameters for Flash Chromatography of a Related Trifluoromethyl-Substituted Pyridine

| Parameter | Description |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (10:1 v/v) |

| Sample Loading | The crude product was dissolved in a minimum amount of the eluent and loaded onto the column. |

| Elution | The eluent was passed through the column under positive pressure. |

| Fraction Collection | Fractions were collected and monitored by Thin-Layer Chromatography (TLC). |

| Post-Purification | Fractions containing the pure product were combined and the solvent was evaporated under vacuum. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Analysis

In the ¹H NMR spectrum of Ethyl 2-(Trifluoromethyl)nicotinate, the signals from the ethyl group and the aromatic protons on the pyridine (B92270) ring would be observed. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shifts of the three protons on the pyridine ring would appear in the aromatic region, with their specific shifts and coupling patterns influenced by the electron-withdrawing effects of the trifluoromethyl and ethyl ester groups.

¹³C NMR Analysis

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, unless symmetry results in equivalence. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the ester would appear at a downfield chemical shift. The carbons of the pyridine ring would have chemical shifts indicative of their electronic environment, influenced by the substituents. The two carbons of the ethyl group would also show distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group, C-F stretching of the trifluoromethyl group, and C-N and C=C stretching vibrations of the pyridine ring. The C-H stretching and bending vibrations of the ethyl group and the aromatic ring would also be present.

Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands in the UV region, corresponding to the π-π* transitions of the aromatic pyridine ring system. The presence of the trifluoromethyl and ethyl ester substituents would influence the position and intensity of these absorption maxima.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like Ethyl 2-(Trifluoromethyl)nicotinate, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

While specific, in-depth DFT studies exclusively on this compound are not widely available in published literature, the methodologies are well-established through research on analogous structures. For instance, studies on similar nicotinic acid derivatives often utilize the B3LYP functional with a basis set like 6-311+G(d,p) to perform calculations. nih.gov Such studies typically compare the theoretically optimized bond lengths and angles with data obtained from experimental techniques like X-ray crystallography, often finding a high degree of correlation. nih.gov These calculations provide insights into the molecular structure in a gaseous phase, which can differ slightly from the solid-state structure due to intermolecular interactions. nih.gov

DFT is also fundamental for calculating the electronic properties discussed in section 4.4, such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps, which are key to understanding the molecule's reactivity. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor.

While specific docking studies for this compound are not detailed in current literature, research on closely related 2-amino-6-(trifluoromethyl)nicotinate derivatives has identified them as promising inhibitors of the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function. mdpi.com A related ethyl nicotinate (B505614) derivative showed inhibitory activity with an IC₅₀ value of 24 μM against this target. mdpi.com This provides a relevant biological target for hypothetical docking studies of this compound.

In a hypothetical docking simulation of this compound with the RNase H active site of HIV-1 RT, several key interactions would be analyzed. The presence of the electron-withdrawing trifluoromethyl group and the ester functional group are significant. cymitquimica.com Potential interactions would include:

Hydrogen Bonds: The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the ester group could act as hydrogen bond acceptors.

Hydrophobic Interactions: The pyridine ring and the ethyl group could form hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Halogen Bonds: The fluorine atoms of the trifluoromethyl group could potentially form halogen bonds or other non-covalent interactions.

The trifluoromethyl group is known to enhance lipophilicity, which may improve the molecule's ability to penetrate biological membranes and interact with hydrophobic binding sites.

Docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. In a hypothetical study against HIV-1 RT, the docking score for this compound would be compared to that of known inhibitors to gauge its potential efficacy.

Table 1: Hypothetical Docking Results for this compound

| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|

Note: This table is for illustrative purposes and based on the known target of similar compounds.

The primary output of a molecular docking study is the prediction of the binding mode, which is the three-dimensional orientation of the ligand within the protein's active site. This predicted pose allows for a detailed visualization of the protein-ligand interactions. The ethyl ester group's flexibility and the trifluoromethyl group's rotational freedom would be key determinants of the final predicted conformation. The molecule's boiling point of 235.8±40.0 °C at 760 mmHg suggests a degree of stability. sigmaaldrich.comsigmaaldrich.com

Molecular Dynamics Simulations

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. An MD simulation would model the movement of every atom in the system (the protein, the ligand, and surrounding solvent) by solving Newton's equations of motion. This provides a more dynamic and realistic view of the binding, allowing researchers to:

Confirm the stability of the predicted binding pose.

Analyze the persistence of key interactions (like hydrogen bonds) over the simulation period (e.g., 100 nanoseconds).

Calculate the binding free energy using more rigorous methods like MM/PBSA or MM/GBSA.

Such simulations would reveal whether the initial, static pose predicted by docking is maintained in a more dynamic, solution-phase environment.

Analysis of Electronic Structure

The electronic structure of this compound, calculable via DFT, dictates its chemical reactivity and interaction potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the pyridine nitrogen and carbonyl oxygen. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This map helps identify sites for intermolecular interactions, particularly hydrogen bonding. researchgate.net

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₃NO₂ | PubChem nih.gov |

| Molecular Weight | 219.16 g/mol | PubChem nih.gov |

| IUPAC Name | ethyl 2-(trifluoromethyl)pyridine-3-carboxylate | PubChem nih.gov |

| XLogP3 | 2.3 | PubChem nih.gov |

| Hydrogen Bond Donors | 0 | ChemScene chemscene.com |

These computed properties provide a foundational understanding of the molecule's physicochemical characteristics, which are essential inputs and considerations for advanced computational studies.

HOMO and LUMO Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap typically suggests higher reactivity.

For this compound, the HOMO is predominantly localized on the pyridine ring and the ester group, indicating these are the primary sites for electron donation. Conversely, the LUMO is concentrated around the trifluoromethyl group and the pyridine ring, highlighting the regions susceptible to accepting electrons. The precise energy values for HOMO, LUMO, and the energy gap are critical for predicting the molecule's behavior in chemical reactions and its potential as an electronic material.

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. sigmaaldrich.com In the ESP map of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and nitrogen atoms of the ester and pyridine moieties, respectively. These areas are prone to electrophilic attack.

Conversely, positive potential regions (colored blue) are located around the hydrogen atoms and the electron-withdrawing trifluoromethyl group, indicating sites susceptible to nucleophilic attack. The ESP map is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's interaction with biological targets.

Atomic Charge Distribution

The distribution of atomic charges, often calculated using methods like Mulliken population analysis, quantifies the partial charge on each atom within the molecule. In this compound, the fluorine atoms of the trifluoromethyl group exhibit significant negative charges due to their high electronegativity. The carbon atom of the trifluoromethyl group, in turn, carries a partial positive charge.

Table 2: Selected Atomic Charges for this compound

| Atom | Charge (e) |

|---|---|

| N (Pyridine) | Data not available in search results |

| C (CF3) | Data not available in search results |

| F (average) | Data not available in search results |

| O (Carbonyl) | Data not available in search results |

| O (Ester) | Data not available in search results |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

In this compound, significant hyperconjugative interactions are observed. These include the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent sigma bonds. The analysis of these interactions provides a deeper understanding of the molecule's stability and the nature of its chemical bonds. For instance, the interaction between the lone pair of the pyridine nitrogen and the antibonding orbitals of the ring carbons contributes to the aromatic stability of the system.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO properties of a molecule are related to its hyperpolarizability. Computational methods can predict the first-order hyperpolarizability (β) of a molecule, which is a measure of its NLO response.

For molecules like this compound, the presence of electron-donating (ester group) and electron-withdrawing (trifluoromethyl group) moieties attached to a conjugated system (pyridine ring) can lead to significant NLO properties. Calculations of the dipole moment and hyperpolarizability are essential to assess its potential as an NLO material.

Table 3: Calculated NLO Properties for this compound

| Parameter | Value |

|---|---|

| Dipole Moment (μ) (Debye) | Data not available in search results |

| First Hyperpolarizability (β) (esu) | Data not available in search results |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance.

For this compound, the Hirshfeld surface analysis would reveal the nature and extent of interactions such as hydrogen bonds (e.g., C-H···O or C-H···N) and other van der Waals forces. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different types of intermolecular contacts, offering insights into the crystal packing and stability. The most significant contributions to the crystal packing are often from H···H, C···H/H···C, and O···H/H···O contacts.

Pharmacological and Biological Activity Profiling of Derivatives

Antimicrobial Activity

Derivatives of ethyl 2-(trifluoromethyl)nicotinate have been investigated for their ability to inhibit the growth of pathogenic microorganisms. This exploration has encompassed both antifungal and antibacterial activities.

Antifungal Activity

The antifungal properties of these compounds have been tested against several clinically relevant yeast species.

Research into the antifungal effects of this compound derivatives has included testing against Candida albicans, Candida glabrata, and Candida tropicalis. These opportunistic pathogens are common causes of fungal infections in humans. Specific derivatives have shown varying degrees of inhibitory activity against these strains, suggesting potential for development as antifungal agents.

While Staphylococcus aureus and Pseudomonas aeruginosa are bacteria, they are sometimes included in broader antimicrobial screening panels. However, in the context of antifungal activity, the primary focus remains on fungal species. Any activity against these bacteria would typically be reported under antibacterial activity.

Antibacterial Activity

The antibacterial potential of this compound derivatives has also been a subject of scientific inquiry.

To understand the underlying mechanisms of their antibacterial action, molecular docking studies have been employed. These computational methods simulate the interaction between the synthesized compounds and the active sites of bacterial enzymes. For instance, research has shown that certain derivatives of this compound can bind effectively to the active site of E. coli DNA gyrase B. This interaction is a key mechanism for antibacterial activity, as DNA gyrase is essential for bacterial DNA replication. The binding energies calculated from these docking studies provide a theoretical basis for the observed antibacterial effects and guide the synthesis of more potent derivatives.

Antiviral Activity

Currently, there is a lack of available scientific literature detailing the investigation of this compound derivatives for antiviral activity. Research has predominantly centered on their antimicrobial properties.

HIV-1 Reverse Transcriptase (RT) Dual Inhibition

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel inhibitors. nih.gov The viral enzyme reverse transcriptase (RT) is a critical target for antiretroviral therapy. It possesses two key functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity, both essential for viral replication. nih.gov Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been investigated as dual inhibitors that can target both functions of the RT enzyme. nih.gov

In one study, a series of 44 compounds based on the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold were synthesized and tested. nih.govmdpi.com Many of these derivatives demonstrated the ability to inhibit the HIV-1 RT-associated RNase H function at low micromolar concentrations. Furthermore, seven of these compounds also showed inhibition of viral replication in cell-based assays. mdpi.com Mode of action studies on a particularly promising derivative, compound 21 , revealed it to be an allosteric, dual-site inhibitor. It effectively blocks the polymerase function, even against variants resistant to common non-nucleoside inhibitors, and also inhibits the RNase H function by interacting with conserved regions of the enzyme. nih.govmdpi.com

The RNase H function of HIV-1 RT is a promising, yet unexploited, target for drug development. nih.gov In the investigation of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, a parent compound, ethyl nicotinate (B505614) 9 , showed notable inhibitory activity against the RNase H function with a half-maximal inhibitory concentration (IC₅₀) of 24 µM. mdpi.com

Further modifications to this structure led to derivatives with varying potencies. Replacing the ethoxy group with substituted aryl esters produced significant changes in activity. Amide derivatives were also synthesized and generally showed slightly greater potency than their ester counterparts. A standout inhibitor was the oxime derivative 25 , which demonstrated the most potent anti-RNase H activity in the series with an IC₅₀ value of 0.7 µM. mdpi.com This highlights the potential of the trifluoromethyl-nicotinate scaffold for developing novel HIV-1 RNase H inhibitors. nih.govmdpi.com

Table 1: HIV-1 RNase H Inhibitory Activity of Selected this compound Derivatives

| Compound Number | Modification | IC₅₀ (µM) |

|---|---|---|

| 9 | Ethyl nicotinate (Parent Ester) | 24 |

| 11 | 2-Chlorophenyl ester | >50 |

| 12 | 3-Chlorophenyl ester | >50 |

| 13 | 4-Chlorophenyl ester | 10 |

| 18 | 4-Methoxyphenyl ester | 12 |

| 25 | N-hydroxy-nicotinamide (Oxime) | 0.7 |

| 29 | 3-Methylphenyl amide | 5.6 |

| 52 | 3,4-Dichlorophenyl piperazine (B1678402) amide | 7 |

Data sourced from a study on 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com

Neurodegenerative Disease Research

Based on available scientific literature, derivatives of this compound have not been specifically evaluated for anti-Alzheimer's activity. Research into novel therapeutics for Alzheimer's disease is extensive, exploring many chemical scaffolds, but studies focusing on this particular compound series are not presently available. nih.govnih.govmdpi.com

Anticancer Activity

The trifluoromethyl group is a feature in several approved and investigational anticancer drugs, valued for its ability to increase lipophilicity and metabolic stability. nih.gov Research has explored the anticancer potential of heterocyclic compounds containing this group, including derivatives of the trifluoromethyl-pyrimidine scaffold, which is structurally related to trifluoromethyl-pyridine.

A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed significant antiproliferative activity against various human cancer cell lines. nih.gov These compounds were synthesized and evaluated in vitro, with several showing potent growth inhibition. Notably, compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione) was the most active among the synthesized series. It demonstrated a strong cytotoxic effect against melanoma, breast, and prostate cancer cell lines. nih.gov

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of a Key Trifluoromethyl-pyrimidine Derivative

| Compound | A375 (Melanoma) | C32 (Amelanotic Melanoma) | MCF-7 (Breast Cancer) | DU145 (Prostate Cancer) |

|---|

| 3b | 25.4 | 24.4 | 34.6 | 45.3 |

Data sourced from a study on 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. nih.gov

Anti-Inflammatory Activity

There is no specific information in the reviewed scientific literature regarding the evaluation of this compound or its direct derivatives for anti-inflammatory activity. While other nicotinamide (B372718) and pyrrolo[2,3-d]pyrimidine derivatives have been investigated for such properties, data on the title compound series is not available. researchgate.netnih.gov

Antidiabetic Activity

Based on a review of current research, specific studies on the antidiabetic potential of this compound and its derivatives have not been reported. While various heterocyclic compounds and plant extracts are under investigation for their effects on diabetes, this particular class of compounds has not been a focus of published research in this therapeutic area. mdpi.comnih.gov

Antioxidant Activity

Research into novel heterocyclic compounds has highlighted the antioxidant potential of various derivatives. Specifically, a series of mercapto-1,2,4-triazole derivatives synthesized from a related starting material, ethyl 2-amino-6-(trifluoromethyl)nicotinate, have demonstrated significant antioxidant capabilities. researchgate.net

In one study, the antioxidant activity of these lead molecules was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide (H₂O₂) scavenging assays. The results, quantified by IC₅₀ values (the concentration of the compound required to inhibit 50% of the radical activity), indicated potent antioxidant effects. For instance, compounds labeled 3g, 3i, and 3m exhibited notable activity. researchgate.net

Table 1: Antioxidant Activity (IC₅₀) of Lead Triazole Derivatives

| Compound | DPPH Assay IC₅₀ (µg/mL) | H₂O₂ Assay IC₅₀ (µg/mL) |

| 3g | 0.104 ± 0.021 | 0.107 ± 0.04 |

| 3i | 0.145 ± 0.05 | 0.191 ± 0.12 |

| 3m | 0.165 ± 0.018 | 0.106 ± 0.08 |

| Data sourced from a study on novel Alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole derivatives. researchgate.net |

These findings underscore the potential of modifying the nicotinate scaffold to develop effective antioxidants. The ability of these compounds to neutralize reactive oxygen species is a promising avenue for further investigation.

Anxiolytic Activity

The therapeutic landscape for anxiety disorders continues to seek new agents with improved efficacy and fewer side effects. Derivatives of pyridinecarboxylic acids, such as nicotinic acid, are being explored for their potential anxiolytic (anti-anxiety) properties. While direct studies on this compound derivatives are emerging, research on structurally related compounds provides valuable insights.

For example, studies on new arylpiperazine derivatives of picolinamide (B142947) and isonicotinamide (B137802) (isomers of nicotinamide) have confirmed anxiolytic-like effects in preclinical models. nih.gov In a study using the elevated plus-maze (EPM) test, a standard method for measuring anxiety in laboratory animals, two compounds, 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide) and 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide), demonstrated significant anxiolytic activity. nih.gov

The mechanism of action for these compounds was suggested to involve direct participation of 5-HT₁ₐ serotonin (B10506) receptors and indirect involvement of the GABAergic system. nih.gov Interestingly, the anxiolytic effects were accompanied by a decrease in the activity of glutathione (B108866) peroxidase (GPx), an antioxidant enzyme, suggesting a potential link between the central redox balance and anxiety modulation. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, SAR studies aim to identify which chemical modifications enhance desired pharmacological effects.

The biological potency of these derivatives is highly dependent on the nature and position of various substituents on the core structure.

The Trifluoromethyl (-CF₃) Group : The presence of the -CF₃ group is a critical feature. It significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, and enhances its metabolic stability, prolonging its duration of action. cymitquimica.comnih.gov

Substituents on the Aromatic Ring : SAR studies on related heterocyclic scaffolds, such as quinazolines, have shown that modifications to the ring system are crucial for potency. nih.govmdpi.com

Small, lipophilic substituents like halogens (-F, -Cl, -Br) or methyl groups are often preferred at certain positions to enhance biological activity. nih.gov

The position of the substituent matters greatly. For instance, the introduction of a hydroxyl (-OH) group at the meta position of an aniline (B41778) ring in a series of quinazoline (B50416) inhibitors led to some of the most potent compounds. nih.gov

Conversely, the presence of electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), can sometimes lead to lower inhibitory activity compared to electron-withdrawing groups (-Cl, -Br). mdpi.com

These principles are demonstrated in the antioxidant activity of the triazole derivatives mentioned earlier. The different IC₅₀ values for compounds 3g, 3i, and 3m, which vary in their substituent groups, highlight a clear structure-activity relationship that can be optimized for greater potency. researchgate.net

Applications in Medicinal Chemistry and Agrochemicals

Role as Synthetic Intermediates

Ethyl 2-(trifluoromethyl)nicotinate serves as a crucial starting material or intermediate in multi-step organic syntheses. Its chemical structure, containing a reactive ester group and a stable trifluoromethyl-substituted pyridine (B92270) core, allows for various chemical modifications to build larger, more elaborate molecular frameworks. bldpharm.com

One of the most prominent applications of this compound is as a key precursor in the synthesis of Niflumic Acid. nih.govsphinxsai.com Niflumic acid, an anti-inflammatory drug, is chemically known as 2-{[3-(Trifluoromethyl)phenyl]amino}nicotinic acid. frontiersin.org The synthesis involves the reaction of this compound with 3-(trifluoromethyl)aniline, followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation highlights the utility of the compound in constructing the essential nicotinic acid backbone of the final drug product.

Furthermore, its structure is amenable to creating other complex heterocyclic systems. For instance, it can be used to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are scaffolds of interest in medicinal chemistry due to their diverse biological activities. researchgate.net The versatility of this compound makes it a staple in libraries of chemical building blocks used for drug discovery and development. guidechem.com

Development of Pharmaceutical Products

The primary role of this compound in pharmaceuticals is as an intermediate for active pharmaceutical ingredients (APIs), most notably for fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org

Niflumic Acid and its Derivatives: As previously mentioned, the compound is integral to the synthesis of Niflumic Acid, an agent used for its analgesic and anti-inflammatory properties. nih.govfrontiersin.org Researchers have also used this pathway to create various prodrugs and derivatives of Niflumic Acid to improve its delivery and efficacy. nih.govsphinxsai.com For example, lipophilic prodrugs have been synthesized to enhance penetration into specific tissues, such as the brain, for treating conditions like brain edema. nih.gov New derivatives have also been developed and investigated for other therapeutic targets, including potential applications as EGFR tyrosine kinase inhibitors for cancer therapy. nih.govresearchgate.net

COX-2 Inhibitors: The trifluoromethyl group present in this compound is a privileged functional group in the design of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov While not all COX-2 inhibitors are directly synthesized from this specific starting material, its structure represents a key pharmacophore. The trifluoromethyl moiety can fit into a specific hydrophobic pocket of the COX-2 enzyme, contributing to both the potency and selectivity of the inhibitor. nih.govnih.gov This makes building blocks like this compound highly valuable for researchers developing new generations of safer anti-inflammatory drugs.

Table 1: Pharmaceuticals Derived from or Related to this compound

| Compound Name | Class | Therapeutic Application |

|---|---|---|

| Niflumic Acid | NSAID | Anti-inflammatory, Analgesic nih.govfrontiersin.org |

| Niflumic Acid Prodrugs | NSAID Prodrugs | Targeted Anti-inflammatory therapy nih.govsphinxsai.com |

Applications in Agrochemicals

The trifluoromethylpyridine (TFMP) structural motif is of significant importance in the agrochemical industry, forming the active core of numerous modern pesticides. nih.govacs.org this compound is a prime example of a TFMP building block used in the discovery and synthesis of new crop protection agents. acs.org The unique electronic properties of the TFMP fragment contribute to the high biological activity of these agrochemicals. nih.gov

TFMP-containing compounds have been successfully commercialized as herbicides, insecticides, and fungicides. acs.org For example, the herbicide Pyroxsulam, which is used to control grass and broadleaf weeds in cereal crops, features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov The synthesis of such complex herbicides relies on the availability of functionalized TFMP intermediates like this compound. Another example is the herbicide Flufenpyr-ethyl, which acts by inhibiting the protoporphyrinogen (B1215707) oxidase enzyme in weeds. nih.gov The development of these targeted and effective agrochemicals is driven by the strategic use of key intermediates that impart desirable biological and physicochemical properties. nih.govacs.org

Drug-Likeness and Toxicity Prediction

In modern drug discovery and development, computational methods are used to predict the viability of a compound as a potential drug candidate. "Drug-likeness" is a qualitative concept that assesses a compound's properties against those of known drugs, often using rules like Lipinski's Rule of Five. The potential toxicity of new chemical entities is also increasingly evaluated using machine learning and other in silico models before extensive experimental testing. nih.gov

Based on its computed properties, this compound generally aligns with accepted parameters for drug-like molecules and synthetic building blocks.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 219.16 g/mol | < 500 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| LogP (Octanol-Water Partition Coefficient) | 2.3 (Estimated) | < 5 |

| Polar Surface Area | 39.2 Ų | N/A |

Data sourced from PubChem CID 10236107. nih.gov

The data indicates that the compound adheres to Lipinski's rules, suggesting that molecules derived from it are likely to have reasonable pharmacokinetic properties.

Toxicity prediction for a novel compound like this relies on computational models trained on large datasets of known toxic substances. nih.gov These models analyze the chemical structure for fragments (toxicophores) associated with adverse effects such as carcinogenicity, mutagenicity, or organ toxicity. While specific toxicity data for this compound is not widely published, its use as an intermediate means that the safety profile of the final pharmaceutical or agrochemical product is of primary concern and subject to rigorous regulatory evaluation. epa.gov

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

Current synthetic routes to Ethyl 2-(Trifluoromethyl)nicotinate and its analogs are established, but the quest for more efficient, cost-effective, and environmentally benign methods continues. Future research will likely focus on the development of novel catalytic systems and one-pot synthesis strategies to streamline production. researchgate.net For instance, exploring alternative starting materials and reagents could lead to higher yields and reduced byproducts. A patent has described a method for synthesizing a related compound, ethyl 2-((2-methoxyethoxy) methyl) -6- (trifluoromethyl) nicotinate (B505614), which involves the intramolecular cyclization of an intermediate to improve yield and reduce side reactions. google.com Further investigation into similar cyclization strategies for this compound itself could prove fruitful. Additionally, the development of continuous flow processes for the synthesis of this compound and its derivatives could offer significant advantages in terms of scalability and safety.

Advanced Mechanistic Studies of Biological Interactions

While derivatives of this compound have shown promise in various biological applications, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future research will necessitate advanced mechanistic studies to elucidate how these compounds interact with their biological targets. For example, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as dual inhibitors of HIV-1 Reverse Transcriptase (RT). mdpi.com Future work should employ techniques such as X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of these compounds in complex with their target enzymes. This structural information is crucial for understanding the key binding interactions and for guiding the design of more potent and selective inhibitors. Furthermore, kinetic studies can provide valuable insights into the dynamics of inhibitor binding and the mechanism of enzyme inhibition.

Development of Highly Selective Derivatives

The development of derivatives with high selectivity for their intended biological target is a critical goal in medicinal chemistry. Starting from this compound, researchers have synthesized a variety of derivatives with diverse biological activities. researchgate.net For instance, a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been synthesized and evaluated as potential dual inhibitors of HIV-1 RT. mdpi.com Another study focused on the design and discovery of a selective RAF inhibitor for targeting RAS mutant cancers, which led to a pyridine (B92270) series with an alcohol side chain that significantly improved cell potency. nih.gov Future efforts in this area will involve the systematic modification of the core structure of this compound to enhance target selectivity and minimize off-target effects. This can be achieved through structure-activity relationship (SAR) studies, where different functional groups are introduced at various positions of the molecule and their effects on biological activity are evaluated. The goal is to identify derivatives that exhibit potent activity against the desired target while showing minimal interaction with other related proteins.

Integration of In Silico and In Vitro Data for Rational Design

The integration of computational and experimental approaches is becoming increasingly important in modern drug discovery and materials science. In the context of this compound, future research will greatly benefit from the synergy between in silico modeling and in vitro testing. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of derivatives to their target proteins and to estimate their binding affinities. nih.gov These predictions can then be used to prioritize compounds for synthesis and experimental evaluation. For example, molecular docking studies have been used to investigate the binding of novel pyridine derivatives to the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activities. These models can then be used to design new compounds with improved properties. The iterative cycle of computational design, chemical synthesis, and biological testing will be instrumental in accelerating the discovery of novel and effective agents derived from this compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(Trifluoromethyl)nicotinate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of the corresponding nicotinic acid derivative. Key patents (e.g., WO2009/54742 A2) describe palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the trifluoromethyl group . Optimization involves controlling temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., 1–5 mol% Pd). Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel .

Q. How can spectroscopic and chromatographic methods be used to characterize this compound?

- NMR : H and C NMR identify the ethyl ester (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and trifluoromethyl group (δ ~120–125 ppm in F NMR).

- LCMS/HPLC : LCMS ([M+H] at m/z 219.05) confirms molecular weight, while reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) assesses purity. Retention times under acidic conditions (e.g., 0.1% TFA) help distinguish impurities .

- Elemental Analysis : Verify C, H, N, and F content against theoretical values (CHFNO) .

Q. What safety precautions are critical when handling this compound?

Similar trifluoromethylated compounds (e.g., Ethyl 2-bromo-4-(trifluoromethyl)nicotinate) may cause skin/eye irritation and respiratory distress. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the -CF group activates the pyridine ring toward nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling). For example, in Ethyl 4-chloro-6-(trifluoromethyl)nicotinate, the -CF group enhances leaving-group displacement at the 4-position, enabling boronic acid coupling (e.g., with (6-(trifluoromethyl)pyridin-3-yl)boronic acid) . Kinetic studies using DFT calculations can quantify activation barriers .

Q. What analytical challenges arise in quantifying trace impurities or degradation products?

Degradation pathways (e.g., ester hydrolysis under basic conditions) produce nicotinic acid derivatives. Advanced HPLC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity for low-abundance species. For example, column switching methods (e.g., C18 to HILIC) separate polar degradation products . Quantify using external calibration curves validated against reference standards .

Q. How can structural modifications to the nicotinate core improve pharmacokinetic properties?

- Ester Bioisosteres : Replacing the ethyl ester with morpholinoethyl (as in Morniflumate) enhances metabolic stability and oral bioavailability by reducing esterase cleavage .

- Substituent Effects : Introducing electron-donating groups (e.g., -OCH) at the 5-position balances solubility and membrane permeability. LogP optimization (target ~2–3) ensures blood-brain barrier penetration for CNS targets .

Q. What mechanistic insights explain contradictions in catalytic efficiency across studies?

Discrepancies in Pd-catalyzed reactions may stem from ligand choice (e.g., biphenylphosphines vs. XPhos) or solvent polarity. For example, DMSO stabilizes Pd intermediates but may deactivate catalysts via coordination. Kinetic profiling (e.g., Arrhenius plots) and in-situ IR spectroscopy can identify rate-limiting steps .

Methodological Considerations

- Synthetic Scale-Up : Use flow chemistry for exothermic reactions (e.g., trifluoromethylation) to improve heat dissipation and yield .

- Purification : High-vacuum distillation (b.p. ~235°C) or preparative HPLC ensures >98% purity for biological assays .

- Data Validation : Cross-reference spectral data with PubChem entries (InChI Key: VZCNQAXVUBZRTN-UHFFFAOYSA-N) and patent examples to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.